molecular formula C16H18N2O3 B11397528 2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11397528
M. Wt: 286.33 g/mol
InChI Key: BIXCIWRKDOTNAE-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a methoxy group and a benzoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Substitution Reaction: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amide Bond Formation: The final step involves coupling the benzoxazole derivative with a benzoyl chloride or benzamide derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring or the amide bond, potentially leading to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Functionalized benzamides with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
  • 2-hydroxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
  • 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Comparison:

  • Uniqueness: The presence of the methoxy group at the 2-position and the specific substitution pattern on the benzoxazole ring make 2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide unique. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties.
  • Chemical Properties: Similar compounds may have different reactivity profiles due to variations in their substituents, affecting their suitability for specific applications.
  • Biological Activity: The biological activity of these compounds can vary significantly based on their structural differences, influencing their potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C16H18N2O3/c1-10-7-8-13-12(9-10)16(21-18-13)17-15(19)11-5-3-4-6-14(11)20-2/h3-6,10H,7-9H2,1-2H3,(H,17,19)

InChI Key

BIXCIWRKDOTNAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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